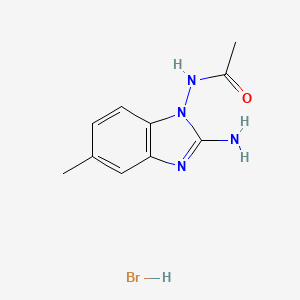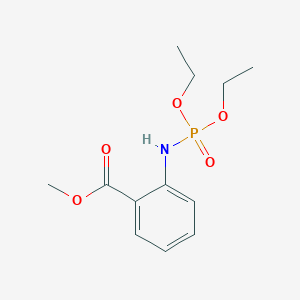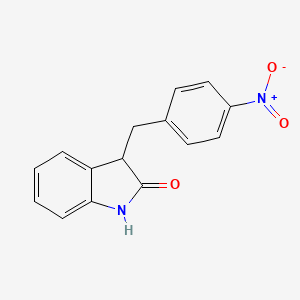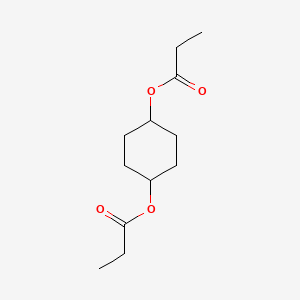![molecular formula C18H25NO3 B14001810 Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of an indene and piperidine ring system, which is connected via a spiro carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the indene ring, followed by the introduction of the piperidine ring through a cyclization reaction. The tert-butyl group is often introduced via alkylation reactions, and the hydroxy group can be added through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the spirocyclic structure or the functional groups.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: It may be investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The spirocyclic structure could play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic Oxindoles: These compounds also feature a spirocyclic structure and are used in medicinal chemistry for their biological activity.
Pyrazolo[5,1-c][1,2,4]triazines: These compounds share some structural similarities and are studied for their diverse chemical transformations and practical applications.
Uniqueness
Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H25NO3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
tert-butyl 1-hydroxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)15(18)20/h4-7,15,20H,8-12H2,1-3H3 |
Clave InChI |
FDXAFYDPFFOMOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
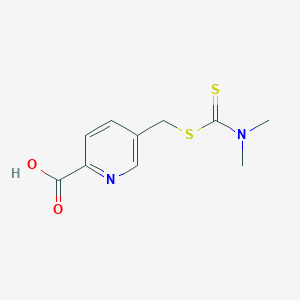
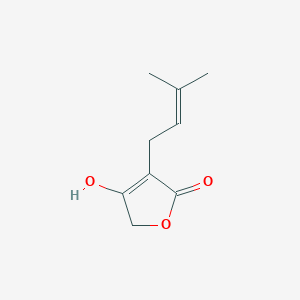
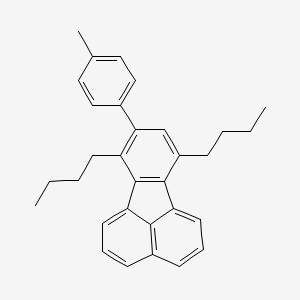
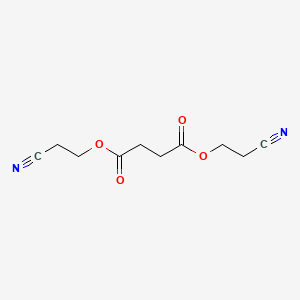
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)
![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
